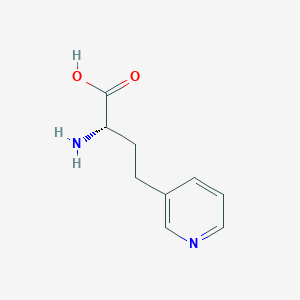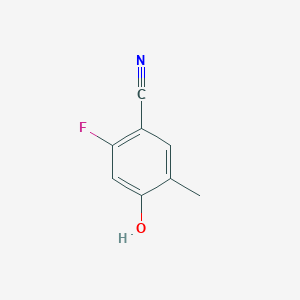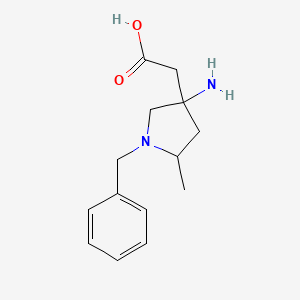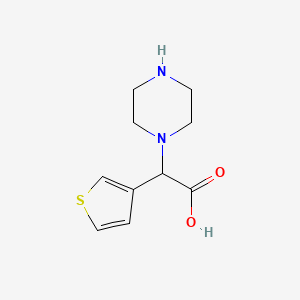
(S)-2-Amino-4-pyridin-3-YL-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-pyridin-3-YL-butyric acid is an organic compound that features a pyridine ring substituted with an amino group and a butyric acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-pyridin-3-YL-butyric acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction:
Side Chain Addition: The butyric acid side chain is introduced via alkylation reactions.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-pyridin-3-YL-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-4-pyridin-3-YL-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-pyridin-3-YL-butyric acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-pyridinyl-butyric acid
- 4-Amino-2-pyridinyl-butyric acid
- 2-Amino-4-pyridinyl-propionic acid
Uniqueness
(S)-2-Amino-4-pyridin-3-YL-butyric acid is unique due to its specific stereochemistry and the presence of both an amino group and a butyric acid side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDFDEKVGHBVIX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13271016.png)
![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)





![4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13271076.png)
![2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride](/img/structure/B13271080.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
![3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
